molecular formula C13H8ClFO2 B6340813 4-Chloro-2-(2-fluorophenyl)benzoic acid CAS No. 1214343-98-2

4-Chloro-2-(2-fluorophenyl)benzoic acid

Cat. No.: B6340813
CAS No.: 1214343-98-2
M. Wt: 250.65 g/mol
InChI Key: SCQKHAQKJLGMPI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-(2-fluorophenyl)benzoic acid can be synthesized through several methods. One common approach involves the selective lithiation and carbonation of polyhalobenzenes . Another method includes the Schiemann reaction, where a 4-aminobenzoic acid, protected as the ethyl ester, is diazotized and then fluoride is introduced using tetrafluoroborate. The ester is then hydrolyzed to convert it back to the free acid .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2-fluorophenyl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

4-Chloro-2-(2-fluorophenyl)benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2-fluorophenyl)benzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(2-fluorophenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and materials, particularly in the fields of herbicides and liquid crystals .

Properties

IUPAC Name

4-chloro-2-(2-fluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2/c14-8-5-6-10(13(16)17)11(7-8)9-3-1-2-4-12(9)15/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQKHAQKJLGMPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC(=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673456
Record name 5-Chloro-2'-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214343-98-2
Record name 5-Chloro-2'-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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